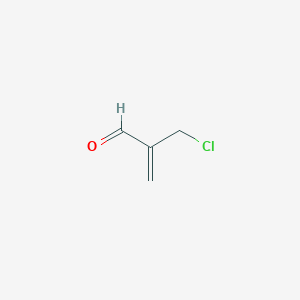

2-(Chloromethyl)prop-2-enal

Description

2-(Chloromethyl)prop-2-enal (CAS: 563-47-3), also known as methallyl chloride or 3-chloro-2-methylpropene, is a chlorinated alkene with the molecular formula C₄H₇Cl. Its IUPAC systematic name, 3-chloro-2-methylpropene, reflects its structure: a propene backbone with a methyl group at position 2 and a chlorine atom at position 3 (CH₂=C(CH₃)CH₂Cl) . This compound is primarily used as a chemical intermediate in organic synthesis, particularly in the production of polymers, agrochemicals, and pharmaceuticals. Methallyl chloride is highly reactive due to its allylic chloride moiety, making it a versatile building block for alkylation and polymerization reactions.

Properties

CAS No. |

5621-18-1 |

|---|---|

Molecular Formula |

C4H5ClO |

Molecular Weight |

104.53 g/mol |

IUPAC Name |

2-(chloromethyl)prop-2-enal |

InChI |

InChI=1S/C4H5ClO/c1-4(2-5)3-6/h3H,1-2H2 |

InChI Key |

GBSRRVJYFSVPHM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)prop-2-enal can be achieved through several methods. One common approach involves the chlorination of prop-2-enal using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Another method involves the reaction of 3-chloro-2-methyl-1-propene with formaldehyde in the presence of an acid catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate chloromethyl compound, which is subsequently oxidized to yield 2-(Chloromethyl)prop-2-enal .

Industrial Production Methods

Industrial production of 2-(Chloromethyl)prop-2-enal often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 2-(Chloromethyl)prop-2-enal .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert 2-(Chloromethyl)prop-2-enal to alcohols or alkanes.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)prop-2-enal involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Key Properties :

- Molecular weight: 90.55 g/mol

- Synonyms: β-Methallyl chloride, 2-methylallyl chloride, isobutenyl chloride .

Comparison with Structurally Similar Compounds

Allyl Chloride (3-Chloropropene)

Structure : CH₂=CHCH₂Cl

CAS : 107-05-1

Comparison :

- Unlike methallyl chloride, allyl chloride lacks a methyl substituent on the double bond.

- Allyl chloride is more volatile (boiling point: 45°C) and less sterically hindered, leading to faster reaction kinetics in polymerization.

- Toxicity: Both compounds exhibit cytotoxicity, but methallyl chloride’s LD₅₀ in BALB/c-3T3 cells is 0.118 mM, indicating moderate cytotoxicity .

Epichlorohydrin (2-(Chloromethyl)oxirane)

Structure :

CAS : 106-89-8

Comparison :

- Functional group: Epichlorohydrin contains an epoxide ring, whereas methallyl chloride is an alkene.

- Toxicity: Epichlorohydrin is classified as a probable human carcinogen (IARC Group 2A) and a severe irritant . Methallyl chloride, while cytotoxic, lacks definitive carcinogenic classification in current literature.

- Applications: Epichlorohydrin is a key precursor for epoxy resins, while methallyl chloride is used in specialty polymers .

2-(Chloromethyl)pyridine Hydrochloride

Structure : Pyridine ring with a chloromethyl substituent.

CAS : N/A (hydrochloride salt form)

Comparison :

- Toxicity: Classified as a Level F noncarcinogen in transformation assays, contrasting with methallyl chloride’s cytotoxic profile .

Bis(Chloromethyl) Ether (BCME)

Structure : (ClCH₂)₂O

CAS : 542-88-1

Comparison :

- Toxicity: BCME is a potent human carcinogen (IARC Group 1), linked to lung cancer, whereas methallyl chloride’s hazards are primarily acute (e.g., skin/eye irritation) .

- Applications: BCME’s use is heavily restricted due to its carcinogenicity, while methallyl chloride remains industrially relevant.

Data Tables

Table 1. Comparative Toxicity Profiles

Table 2. Structural and Functional Comparison

| Compound | Functional Group | Reactivity Profile | Industrial Use |

|---|---|---|---|

| Methallyl chloride | Allylic chloride | High (alkylation) | Polymer intermediates |

| Epichlorohydrin | Epoxide, chloride | Moderate (ring-opening) | Epoxy resins |

| BCME | Ether, chlorides | Low (restricted) | Historical polymer use |

Research Findings and Critical Analysis

- Its reactivity makes it valuable in synthesizing methallyl alcohol and cross-linking agents.

- Epichlorohydrin vs. Methallyl Chloride : The epoxide group in epichlorohydrin increases its electrophilicity and toxicity compared to methallyl chloride’s allylic system .

- Regulatory Status: BCME’s severe carcinogenicity has led to strict regulations, whereas methallyl chloride is regulated under general industrial safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.